Bis-propargyl-PEG5: A Comprehensive Technical Guide for Researchers
Bis-propargyl-PEG5: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for Bis-propargyl-PEG5, a homobifunctional crosslinker integral to advancements in chemical biology, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Properties of Bis-propargyl-PEG5
Bis-propargyl-PEG5 is a polyethylene glycol (PEG) derivative containing a terminal alkyne group at both ends of a five-unit PEG spacer. This structure imparts a unique combination of hydrophilicity and reactivity, making it an ideal linker for a variety of bioconjugation applications. The terminal propargyl groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling the efficient and specific covalent linkage of two azide-containing molecules.[1][2][3][4][5] The PEG spacer enhances the aqueous solubility of the molecule and its conjugates, which is highly advantageous for biological applications.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Bis-propargyl-PEG5, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₂₂O₅ | |
| Molecular Weight | 270.3 g/mol | |
| CAS Number | 159428-42-9 | |
| Purity | Typically ≥95% - 98% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C for long-term storage |
Key Applications in Research and Development
The unique properties of Bis-propargyl-PEG5 make it a valuable tool in several cutting-edge research areas.
Proteolysis-Targeting Chimeras (PROTACs)
Bis-propargyl-PEG5 serves as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker provides the necessary spacing and flexibility for the two recognition moieties to effectively engage their respective protein targets.
Wnt Signaling Pathway Inhibition
Recent research has demonstrated the use of Bis-propargyl-PEG5 in the development of potent inhibitors of the Wnt signaling pathway. Specifically, it has been used to create dimeric peptide binders of the E3 ubiquitin ligase RNF43, a negative regulator of Wnt signaling. By linking two azide-modified peptide monomers, the resulting bivalent molecule exhibits enhanced binding affinity and functional activity in inhibiting the Wnt pathway, which is a critical target in cancer therapy.
Synthesis of Carbohydrate Receptors
Bis-propargyl-PEG5 is also utilized in the synthesis of synthetic carbohydrate receptors (SCRs). These molecules are designed to bind to specific cell-surface carbohydrates and have potential applications in diagnostics, drug delivery, and as therapeutics against pathogens like the Zika virus. The hydrophilic PEG linker can improve the biocompatibility and pharmacokinetic properties of these receptors.
Experimental Protocols
The primary application of Bis-propargyl-PEG5 involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below is a detailed, generalized protocol for the bioconjugation of two azide-containing molecules using Bis-propargyl-PEG5.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the steps for the sequential click reaction of two different azide-containing molecules (Azide-Molecule A and Azide-Molecule B) to Bis-propargyl-PEG5.
Materials:
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Bis-propargyl-PEG5
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Azide-Molecule A
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Azide-Molecule B
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Anhydrous, degassed solvent (e.g., DMF, DMSO, or a mixture with aqueous buffer)
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Reaction vessel
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Stirring apparatus
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Inert gas (e.g., argon or nitrogen)
Procedure:
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Reaction Setup: In a clean, dry reaction vessel, dissolve Bis-propargyl-PEG5 (1 equivalent) and Azide-Molecule A (1.1 equivalents) in the chosen anhydrous, degassed solvent.
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Catalyst Preparation: In a separate tube, prepare the copper catalyst solution. Add CuSO₄ (0.1 equivalents) to the solvent, followed by the copper-stabilizing ligand (THPTA or TBTA) in a 1:5 molar ratio (CuSO₄:ligand).
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First Click Reaction: Add the copper catalyst solution to the reaction mixture containing Bis-propargyl-PEG5 and Azide-Molecule A.
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Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents) in the reaction solvent.
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Reaction Monitoring: Allow the reaction to proceed at room temperature under an inert atmosphere. Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or TLC) until the mono-functionalized product is predominantly formed.
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Purification (Optional): If necessary, purify the mono-alkyne functionalized intermediate to remove excess Azide-Molecule A and catalyst components.
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Second Click Reaction: To the solution containing the mono-functionalized intermediate, add Azide-Molecule B (1.1 equivalents).
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Catalyst and Initiator Addition: Add a fresh solution of the copper catalyst (0.1 equivalents) and sodium ascorbate (0.5 equivalents).
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Final Reaction and Purification: Allow the second click reaction to proceed to completion, monitoring as before. Upon completion, purify the final bifunctional conjugate using an appropriate method such as HPLC or column chromatography.
Visualizing Workflows and Pathways
Experimental Workflow for Dimerization of a Peptide Binder
The following diagram illustrates the experimental workflow for the synthesis of a dimeric peptide binder using Bis-propargyl-PEG5, as described in the research by Hwang et al. (2025).
Wnt Signaling Pathway and Inhibition by RNF43 Peptide Binders
The Wnt signaling pathway is crucial for cell proliferation and differentiation. RNF43 is a cell-surface E3 ubiquitin ligase that negatively regulates this pathway by promoting the degradation of the Wnt receptor, Frizzled. The dimeric peptide binders synthesized using Bis-propargyl-PEG5 can inhibit Wnt signaling by binding to RNF43 and preventing its interaction with its natural ligand, R-spondin, which would otherwise lead to the removal of RNF43 from the cell surface and potentiation of Wnt signaling.
Conclusion
Bis-propargyl-PEG5 is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and reactivity in click chemistry reactions make it an enabling technology for the development of novel therapeutics, diagnostics, and research tools. The information and protocols provided in this guide are intended to facilitate the successful application of Bis-propargyl-PEG5 in a wide range of experimental settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Potent Peptide Binders of RNF43 for Wnt Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
